2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Description
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a cyclobutanol derivative featuring a (2-fluorobenzyl)amino substituent at the 2-position of the cyclobutane ring. The compound’s molecular formula is C₁₁H₁₄FNO (calculated molar mass: ~195.24 g/mol). Its structure combines a strained four-membered cyclobutanol ring with a fluorinated aromatic moiety, which may influence its physicochemical properties and biological interactions.
Safety guidelines for handling this compound, as per Bide Pharm (2024), emphasize precautions against ignition sources (P210) and proper storage to prevent child access (P102) .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJQHRHOWSVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol typically involves the reaction of 2-fluorobenzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutan-1-ol ring can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutanone.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Select Analogs
Key Observations :
- Cyclobutanol vs. Ethanamine Backbones: The cyclobutanol core in the target compound introduces steric strain and rigidity compared to the flexible ethanamine chains in NBOMe/NBF analogs (e.g., 25C-NBF HCl). This may reduce binding to serotonin receptors (e.g., 5-HT₂A) but improve metabolic stability .
- Substituent Effects: Fluorine Position: Ortho-fluorine (target compound) enhances dipole interactions vs. Methoxy Groups: NBOMe/NBF derivatives () exhibit stronger receptor binding due to 2,5-dimethoxy substitutions, which are absent in the target compound . Methyl vs. Fluorine: The methyl group in the trans-isomer () increases lipophilicity (logP ~1.8 estimated) vs. the target compound’s polar fluorophenyl group (logP ~1.2) .
Biological Activity
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a 2-fluorophenyl group and an amino functionality. Its unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄FNO
- Molecular Weight : Approximately 195.23 g/mol
- CAS Number : 2197996-08-8
The compound's structure includes a cyclobutane ring, which contributes to its unique chemical properties and potential interactions with biological systems.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The precise pathways and molecular targets are areas of ongoing research.
Biological Activity Evaluation
Initial studies indicate that compounds with similar structures may exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential effects on various bacterial strains.
- Anticancer Properties : Investigated for cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : Possible interactions with neurotransmitter systems.
Research Findings and Case Studies
Recent investigations have focused on the synthesis and evaluation of this compound:
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Synthesis Methods :
- The synthesis typically involves reacting 2-fluorobenzylamine with cyclobutanone under controlled conditions, often using catalysts to optimize yield and purity .
- Biological Assays :
-
Comparative Studies :
- Comparative analysis with similar compounds (e.g., 2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol) has shown that structural variations can significantly influence biological activity, highlighting the importance of fluorine substitution patterns .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
